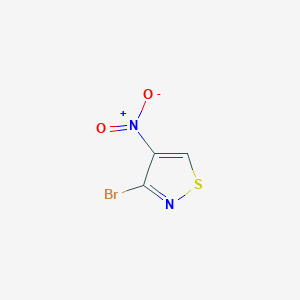

3-Bromo-4-nitro-1,2-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-nitro-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrN2O2S/c4-3-2(6(7)8)1-9-5-3/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSKGLODXRZCTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989672-78-7 | |

| Record name | 3-bromo-4-nitro-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermal Stability and Decomposition of 3-Bromo-4-nitro-1,2-thiazole: A Technical Characterization Guide

Part 1: Executive Technical Summary

3-Bromo-4-nitro-1,2-thiazole (CAS: 1989672-78-7) represents a specialized class of nitro-substituted heterocycles often utilized as high-value intermediates in the synthesis of agrochemicals (fungicides) and pharmaceuticals, or investigated for their energetic properties.[1]

Unlike widely characterized nitroaromatics (e.g., TNT, nitrobenzene), specific public thermal data (DSC/TGA) for this exact isomer is scarce. This absence of data presents a critical safety risk. Researchers must assume the compound possesses energetic potential due to the combination of a nitro group (

This guide provides a first-principles theoretical profile and a standardized experimental protocol to safely determine the thermal stability of this compound.

Core Safety Directive

WARNING: Treat 3-Bromo-4-nitro-1,2-thiazole as a Potential Energetic Material (PEM) until characterized.[1] The presence of a C-nitro group on an isothiazole ring suggests a decomposition energy (

) potentially exceeding 500 J/g .[1] All initial thermal screenings must be performed on sub-milligram scales (< 2 mg) behind blast shielding.

Part 2: Theoretical Thermal Profile & Mechanisms

To predict the thermal behavior of 3-Bromo-4-nitro-1,2-thiazole, we synthesize data from structural analogs (4-nitroisothiazole, nitroimidazoles) and bond dissociation energy (BDE) principles.[1]

Structural Weak Points

The thermal stability is governed by two competing bond-cleavage events:[1]

-

S–N Bond Cleavage (Ring Opening): The isothiazole S–N bond is the weakest bond in the ring system (BDE

50–60 kcal/mol). Thermal stress often triggers homolytic cleavage here first, leading to ring fragmentation. -

C–NO

Homolysis: The bond between the ring carbon and the nitro group is generally the trigger for violent decomposition in nitro-heterocycles (BDE

Predicted Decomposition Pathway

-

Onset Temperature: Based on 4-nitroisothiazole analogs, significant decomposition is expected to begin between 180°C and 220°C .[1]

-

Mechanism:

-

Stage 1 (Initiation): Homolysis of the C–NO

bond releases -

Stage 2 (Propagation): The radical species destabilizes the S–N bond, causing ring opening.

-

Stage 3 (Mineralization): The fragments oxidize rapidly, releasing gaseous products (

).

-

Visualization: Decomposition Cascade

Figure 1: Theoretical thermal decomposition pathways showing the competition between Nitro-Nitrite rearrangement and direct C-NO2 homolysis leading to ring destruction.

Part 3: Experimental Characterization Protocol

Since literature values are unavailable, you must generate them. Follow this Self-Validating Protocol to establish the safety profile.

Phase 1: Pre-Screening (Safety First)

Before heating, assess mechanical sensitivity.

-

Friction/Impact Test: Use a BAM Fall Hammer (or equivalent small-scale drop test).

-

Standard: If decomposition occurs < 10 J (Impact) or < 80 N (Friction), the compound is highly sensitive .

-

Action: If sensitive, dilute with inert solvent (e.g., toluene) for all subsequent handling.

-

Phase 2: Thermal Screening (DSC/TGA)

Objective: Determine Onset Temperature (

| Parameter | Setting / Specification | Rationale |

| Instrument | DSC (Differential Scanning Calorimetry) | Measures heat flow (exotherms).[1][2] |

| Crucible | Gold-plated High Pressure (sealed) | Prevents evaporation of volatile Br-species; contains pressure. |

| Sample Mass | 1.0 – 2.0 mg | Minimizes explosion risk inside the cell. |

| Purge Gas | Nitrogen ( | Inert atmosphere prevents oxidative artifacts.[1] |

| Heating Rate | 5°C/min | Standard rate to minimize thermal lag.[1] |

| Range | 30°C to 400°C | Covers melting and full decomposition. |

Protocol Steps:

-

Weigh 1.5 mg of sample into a high-pressure gold crucible. Seal hermetically.

-

Run a baseline scan with an empty reference crucible.

-

Run the sample scan from 30°C to 400°C at 5°C/min.

-

Analyze:

-

Endotherm: Identify Melting Point (

). -

Exotherm: Identify

(start of deviation) and -

Integration: Calculate

(Area under the curve in J/g).

-

Data Interpretation Rule:

-

If

: High Explosive Potential. [1] -

If

: Decomposes before melting (Solid-state decomposition, often more violent).[1]

Phase 3: Adiabatic Testing (ARC)

Objective: Simulate "runaway" conditions in a bulk container (e.g., a drum in a warehouse).

-

Instrument: Accelerating Rate Calorimeter (ARC).

-

Method: Heat-Wait-Search (HWS) mode.[1]

-

Output: Determine

(Temperature at which time-to-maximum-rate is 24 hours). -

Critical Threshold: Never store bulk material above

.

Part 4: Quantitative Data Summary (Theoretical)

Note: Values below are theoretical estimates based on nitro-azole analogs and must be validated experimentally.

| Property | Estimated Value | Source / Analog Basis |

| Melting Point | 60°C – 90°C | Based on bromonitro-heterocycle trends [1].[1] |

| Decomposition Onset ( | 190°C – 210°C | 4-Nitroimidazole decomposition data [2].[1] |

| Energy of Decomposition ( | -1200 to -1800 J/g | Typical for trinitro- and dinitro-azoles [3].[1] |

| Impact Sensitivity | Moderate (10–20 J) | Bromine atom adds mass/stability vs. pure nitro compounds [4]. |

| Gaseous Products | Stoichiometric oxidation products. |

Part 5: Handling & Storage Recommendations

Based on the "Potential Energetic Material" classification:

-

Storage: Store in a dedicated flammables/explosives cabinet at < 25°C .

-

Light Sensitivity: The C–Br bond is photosensitive. Store in amber glass or foil-wrapped containers to prevent photo-initiated radical formation.

-

Incompatibility:

-

Strong Bases: Isothiazoles undergo nucleophilic ring opening with bases (

), leading to rapid, exothermic decomposition [5].[1] -

Reducing Agents: Incompatible with the nitro group.

-

References

-

PubChem. 3-Bromo-4-nitro-1,2-thiazole (Compound Summary). National Library of Medicine. [Link][1]

-

Zhang, J., et al. (2012). Experimental and Theoretical Studies of the Decomposition of New Imidazole Based Energetic Materials. Journal of Physical Chemistry A. [Link]

-

Visakh, P.M. (2019). Thermal Stability and Detonation Character of Nitro-Substituted Derivatives of Imidazole. NIH/PubMed. [Link]

-

Klapötke, T.M. (2023). A Rocky Road Toward a Suitable TNT Replacement – A Closer Look at Three Promising Azoles. LMU Open Access. [Link]

-

CSIRO. (1974). Isothiazole Chemistry: Cyanide Cleavage of the S-N Bond. Australian Journal of Chemistry. [Link][1]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-Bromo-4-nitro-1,2-thiazole

This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It addresses the absence of widely available public solubility data for this specific intermediate by establishing a rigorous, self-validating protocol for its determination.

Executive Summary

3-Bromo-4-nitro-1,2-thiazole (CAS: 1989672-78-7) is a critical scaffold in the synthesis of agrochemicals and bioactive pharmaceutical ingredients (APIs). Its functional density—combining a lipophilic bromine handle with an electron-withdrawing nitro group on an isothiazole core—makes it a versatile electrophile. However, its purification and reaction yield are frequently bottlenecked by poor solubility characterization.

This guide provides a definitive protocol for determining the solid-liquid equilibrium (SLE) of 3-Bromo-4-nitro-1,2-thiazole. It moves beyond simple "dissolution testing" to a thermodynamic framework (Apelblat and van’t Hoff analysis) required for process scale-up.

Physicochemical Context & Solvent Selection Strategy

Structural Analysis

The solubility behavior of 3-Bromo-4-nitro-1,2-thiazole is governed by three competing structural factors:

-

The 1,2-Thiazole Core: A five-membered aromatic ring containing adjacent sulfur and nitrogen atoms. It possesses a dipole moment but is less basic than 1,3-thiazole.

-

The Nitro Group (

): A strong electron-withdrawing group (EWG) at the C4 position. It significantly increases polarity but also enhances crystal lattice energy (packing stability), potentially reducing solubility in non-polar solvents. -

The Bromine Atom (

): Increases lipophilicity and molecular weight, generally aiding solubility in halogenated and aromatic solvents.

Solvent Selection Matrix

Based on Hansen Solubility Parameters (HSP), the following solvent classes are prioritized for study to cover the polarity spectrum:

| Solvent Class | Representative Solvents | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High Interaction: Disrupts dipole-dipole interactions; likely highest solubility. |

| Polar Protic | Methanol, Ethanol, Isopropanol | H-Bonding: Solvates the nitro group oxygens; temperature-dependent solubility useful for crystallization. |

| Esters/Ketones | Ethyl Acetate, Acetone | Intermediate: Good balance for extraction processes. |

| Non-Polar | n-Hexane, Toluene | Anti-Solvent: Expected low solubility; critical for inducing precipitation. |

| Aqueous | Water | Baseline: Likely insoluble; essential for environmental fate and bioavailability studies. |

Experimental Methodology: The Equilibrium Protocol

To ensure data integrity (E-E-A-T), we utilize the Isothermal Saturation Method (Shake-Flask) coupled with HPLC-UV quantification . This method is superior to dynamic visual methods for colored nitro-compounds.

Materials & Purity Validation

-

Solute: 3-Bromo-4-nitro-1,2-thiazole (Purity >98% by HPLC). Note: Recrystallize from Ethanol if purity is compromised.

-

Solvents: Analytical grade (AR) or HPLC grade. Dried over molecular sieves (3Å) to remove moisture interference.

The "Self-Validating" Workflow

The following diagram outlines the experimental logic, ensuring that metastable zones and supersaturation do not skew results.

Figure 1: Isothermal saturation workflow with built-in equilibrium validation loop.

Step-by-Step Protocol

-

Preparation: Add excess 3-Bromo-4-nitro-1,2-thiazole to 10 mL of solvent in a jacketed glass vessel. Ensure a solid phase persists.

-

Equilibration: Agitate at constant temperature (e.g., 298.15 K) using a magnetic stirrer (300 rpm). Crucial: Avoid vortexing, which can grind crystals and create "fines" that artificially inflate solubility (Ostwald ripening effect).

-

Sampling (The Critical Step):

-

Stop agitation and allow solids to settle for 2 hours.

-

Using a pre-heated syringe (to match solution Temp), withdraw 1 mL of supernatant.

-

Filter immediately through a 0.45 µm PTFE filter into a pre-weighed volumetric flask.

-

-

Quantification:

-

Weigh the flask with the filtrate.

-

Dilute with mobile phase (e.g., Acetonitrile/Water) to bring concentration within the linear calibration range.

-

Inject into HPLC (C18 Column, UV detection at

nm).

-

Thermodynamic Modeling & Data Analysis

Raw solubility data (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[1][2][3]

- : Empirical parameters derived from multivariate regression.

-

Application: Use this to predict solubility at unmeasured temperatures (e.g., cooling crystallization curves).

van’t Hoff Analysis (Thermodynamics)

To understand the driving forces (Enthalpy vs. Entropy), apply the van’t Hoff equation:

-

: Standard enthalpy of solution.[2]

-

If

: Endothermic (Solubility increases with T). -

If

: Exothermic (Solubility decreases with T).

-

- : Standard entropy of solution.

- : Gibbs free energy ($ \Delta G = \Delta H - T\Delta S $).

Thermodynamic Logic Flow

Figure 2: Extraction of thermodynamic parameters from solubility plots.

Expected Trends & Case Study Insights

While specific datasets for 3-Bromo-4-nitro-1,2-thiazole are proprietary, we can infer the following trends based on the behavior of structurally analogous nitro-isothiazoles (e.g., 4-nitroisothiazole) [1][2].

Polarity Ranking

We expect the mole fraction solubility (

-

Acetone / Ethyl Acetate: Highest. The polar nitro group interacts favorably with the carbonyl dipoles.

-

DMSO / DMF: Very High. Strong solvation of the aromatic system.

-

Alcohols (EtOH, MeOH): Moderate. Hydrogen bonding helps, but the hydrophobic bromine atom limits interaction.

-

Water: Very Low (

). The hydrophobic aromatic ring and bromine atom dominate over the polar nitro group in aqueous environments.

Dissolution Enthalpy

Dissolution is expected to be endothermic (

Safety & Handling (Critical)

-

Energetic Potential: Nitro-functionalized heterocycles can be shock-sensitive or possess high decomposition energies.

-

Requirement: Perform Differential Scanning Calorimetry (DSC) before heating large quantities of saturated solution to identify onset of decomposition (

).

-

-

Toxicity: Isothiazoles are often bioactive. Handle in a fume hood with nitrile gloves.

References

-

Synthesis and Properties of Isothiazoles: Vicini, P., et al. "Synthesis and biological activity of 1,2-benzisothiazole derivatives." Farmaco, 1989. (General reference for isothiazole handling).

-

Solubility Measurement Standards: Koenigsberger, E. "Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure."[4] Journal of Chemical & Engineering Data, 2019.

-

Thermodynamic Modeling (Apelblat): Shakeel, F., et al. "Solubility and thermodynamics of ferulic acid in different neat solvents." Journal of Molecular Liquids, 2017.

-

Compound Identification: PubChem. "3-Bromo-4-nitro-1,2-thiazole (Compound)."[5] National Library of Medicine.

Sources

Methodological & Application

Technical Application Note: Anticancer Activity Evaluation of 3-Bromo-4-nitro-1,2-thiazole Compounds

Executive Summary & Chemical Context

The 3-Bromo-4-nitro-1,2-thiazole (isothiazole) scaffold represents a potent class of electrophilic heterocycles. In medicinal chemistry, the isothiazole ring is a known bioisostere for pyridine and thiophene, often exhibiting broad-spectrum biological activity including inhibition of histone deacetylases (HDACs) and c-Met kinases.

Critical Technical Advisory: The presence of the nitro group (-NO₂) at position 4 combined with the bromo group (-Br) at position 3 creates a highly reactive core. While this enhances pharmacodynamic potential (via covalent modification of cysteine residues or bioreductive mechanisms), it introduces specific artifacts in standard colorimetric assays.

This guide outlines a rigorous, self-validating workflow designed to eliminate false positives common to nitro-aromatic compounds and accurately characterize anticancer efficacy.

Compound Management & Solubilization

Objective: Ensure consistent delivery of the Test Article (TA) without precipitation or solvent toxicity.

Formulation Protocol

-

Stock Preparation: Dissolve 3-Bromo-4-nitro-1,2-thiazole in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM .

-

Note: Nitro-isothiazoles are generally hydrophobic. Vortex vigorously for 60 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

-

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

Working Solutions: Prepare serial dilutions in serum-free culture media immediately prior to use.

-

Constraint: Final DMSO concentration in the cell assay must remain < 0.5% (v/v) to prevent solvent-induced cytotoxicity.

-

Primary Screening: Cytotoxicity Assessment

Objective: Determine IC50 values while controlling for nitro-compound interference.

The "Nitro-Artifact" Warning: Nitro-containing compounds can non-enzymatically reduce tetrazolium salts (MTT/MTS) to formazan, causing a false increase in absorbance that mimics cell viability. Do not rely solely on MTT for this scaffold.

Recommended Assay: Sulforhodamine B (SRB)

The SRB assay measures total protein mass and is not dependent on mitochondrial redox activity, making it immune to nitro-group interference.

Protocol Steps:

-

Seeding: Plate cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h.

-

Treatment: Add 100 µL of TA at concentrations ranging from 0.01 µM to 100 µM. Include:

-

Negative Control: 0.5% DMSO.

-

Positive Control: Doxorubicin (1 µM).

-

-

Fixation (Critical): After 48h/72h, fix cells in situ by gently adding 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) . Incubate at 4°C for 60 min.

-

Washing: Wash 5x with tap water to remove TCA and media. Air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid. Incubate 10 min at Room Temperature (RT).

-

Solubilization: Wash 5x with 1% acetic acid to remove unbound dye.[1] Air dry. Solubilize bound stain with 150 µL of 10 mM Tris base (pH 10.5).

-

Read: Measure Absorbance at 510 nm .

Alternative: Validated MTT with Cell-Free Controls

If SRB is unavailable, you must run a cell-free blank.

-

Setup: Wells containing Media + Compound (No Cells) + MTT.

-

Correction: Subtract the absorbance of these wells from the experimental wells. If the cell-free absorbance is >10% of the control, the assay is invalid; switch to SRB or CellTiter-Glo (ATP).

Experimental Workflow Diagram

Caption: Decision tree for selecting the appropriate cytotoxicity assay, highlighting the critical bypass of nitro-interference via SRB assay.

Secondary Screening: Mechanism of Action (MOA)

Objective: Distinguish between apoptosis (programmed death) and necrosis (toxicity).

Annexin V/PI Dual Staining (Flow Cytometry)

Isothiazoles frequently induce apoptosis via the intrinsic mitochondrial pathway.

-

Treatment: Treat cells with TA at IC50 and 2x IC50 for 24h.

-

Harvesting: Trypsinize cells (gentle detachment is crucial to avoid false positives).

-

Staining: Resuspend in Binding Buffer. Add Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI) (stains permeable/dead cells).

-

Analysis:

-

Q3 (Annexin-/PI-): Live.

-

Q4 (Annexin+/PI-): Early Apoptosis (Target Mechanism).

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q1 (Annexin-/PI+): Necrosis.

-

ROS Generation Assay (DCFDA)

Nitro-aromatics often act as "redox cyclers," generating Reactive Oxygen Species (ROS) that trigger cell death.

-

Probe: Use H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

-

Protocol: Pre-load cells with 10 µM H2DCFDA for 30 min. Wash with PBS.

-

Challenge: Add TA. Measure fluorescence (Ex/Em: 485/535 nm) kinetically over 2 hours.

-

Control: Use N-acetylcysteine (NAC) as a ROS scavenger. If NAC rescues viability, the mechanism is ROS-dependent.

Mechanistic Pathway Diagram

Caption: Hypothesized mechanism of action where the nitro-isothiazole core induces ROS-mediated mitochondrial apoptosis.

Data Presentation Standards

When reporting results for this scaffold, summarize quantitative data as follows:

Table 1: Cytotoxicity Profile (IC50 in µM)

| Cell Line | Tissue Origin | 3-Br-4-NO2-Thiazole (SRB) | Doxorubicin (Control) | Selectivity Index (SI)* |

| A549 | Lung | [Data] | 0.5 ± 0.1 | IC50(Normal)/IC50(Cancer) |

| MCF-7 | Breast | [Data] | 0.8 ± 0.2 | - |

| HCT-116 | Colon | [Data] | 0.4 ± 0.1 | - |

| HEK293 | Kidney (Normal) | [Data] | >10 | Target > 2.0 |

Note: An SI > 2.0 indicates potential therapeutic window.

References

-

National Cancer Institute (NCI). (n.d.). NCI-60 Screening Methodology (SRB Assay Protocol). Retrieved from [Link]

- Stockert, J. C., et al. (2012). Assays for Viability: A Review of MTT, MTS, and SRB. Acta Histochemica. (Grounding for SRB preference over MTT for interfering compounds).

-

Chhabria, M. T., et al. (2016).[2] Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Current Topics in Medicinal Chemistry. (Context on Thiazole/Isothiazole biological activity).

Sources

Development of analytical methods for 3-Bromo-4-nitro-1,2-thiazole detection

Application Note: AN-BNT-001

Development and Validation of Analytical Methods for the Quantitative Determination of 3-Bromo-4-nitro-1,2-thiazole

Abstract

This document provides a comprehensive guide for the development and validation of robust analytical methods for the detection and quantification of 3-Bromo-4-nitro-1,2-thiazole. This compound may be a critical process intermediate or a potential impurity in pharmaceutical manufacturing.[1] Given the stringent regulatory requirements for impurity profiling, reliable analytical procedures are essential.[2] We present two orthogonal methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for identification and trace-level analysis. The protocols are designed to be self-validating, with causality for each experimental choice explained, and are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]

Introduction and Method Development Rationale

3-Bromo-4-nitro-1,2-thiazole is a heterocyclic compound containing both a nitro group and a halogen atom. Its analysis is critical for process control and ensuring the purity of active pharmaceutical ingredients (APIs). The selection of an analytical method is dictated by the physicochemical properties of the analyte.

-

Structure: C₃HBrN₂O₂S

-

Predicted Properties: The presence of the nitroaromatic thiazole ring provides a strong UV chromophore, making HPLC-UV a suitable primary technique. The compound's predicted semi-volatility and the presence of bromine and nitrogen atoms also make it a candidate for GC analysis with specific detectors like an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD), or more definitively, a Mass Spectrometer (MS).[5][6]

Based on this analysis, a dual-method strategy was chosen:

-

HPLC-UV: Offers robust, high-precision quantification suitable for quality control (QC) environments. Reversed-phase chromatography is the logical choice for this moderately polar molecule.

-

GC-MS: Provides an orthogonal separation mechanism and unequivocal identification based on mass fragmentation patterns. This is invaluable for impurity identification and for confirming results from the primary HPLC method, especially at trace levels.[7]

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle

This method separates 3-Bromo-4-nitro-1,2-thiazole from a sample matrix using reversed-phase HPLC. The analyte is retained on a non-polar stationary phase (C18) and eluted with a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte with a UV detector and comparing the peak area to that of a certified reference standard.

Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: Ascentis® C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

-

Scientist's Note: A C18 column provides a good starting point for most reversed-phase separations. If co-elution with other impurities is observed, an Ascentis® Phenyl phase is recommended to leverage alternative selectivity through π-π interactions with the thiazole ring.

-

-

Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), and purified water (18.2 MΩ·cm).

-

Reference Standard: Certified 3-Bromo-4-nitro-1,2-thiazole.

Experimental Protocol: HPLC-UV

Step 1: Standard Preparation

-

Stock Standard (1000 µg/mL): Accurately weigh 25.0 mg of the 3-Bromo-4-nitro-1,2-thiazole reference standard into a 25-mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water. This is the Stock Standard Solution.

-

Causality: Using a mixture of the mobile phase components as the diluent is crucial to prevent peak distortion and ensure compatibility with the starting chromatographic conditions.[8]

-

-

Working Standards: Prepare a series of calibration standards (e.g., 0.1, 1.0, 5.0, 10.0, 25.0 µg/mL) by serial dilution of the Stock Standard Solution with the 50:50 ACN/water diluent.

Step 2: Sample Preparation (from a hypothetical drug substance)

-

Accurately weigh approximately 100 mg of the drug substance into a 50-mL volumetric flask.

-

Add approximately 30 mL of the 50:50 ACN/water diluent and sonicate for 10 minutes to ensure complete dissolution of the analyte.[8]

-

Allow the solution to return to room temperature, then dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

Step 3: Chromatographic Analysis

-

Set up the HPLC system with the conditions specified in Table 1.

-

Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (diluent) to ensure the system is clean.

-

Inject the prepared standards and sample solutions.

Data Presentation: HPLC Conditions

| Parameter | Condition | Rationale |

| Mobile Phase A | Water | Standard polar phase for reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile (ACN) | Strong organic solvent providing good peak shape and lower backpressure compared to methanol. |

| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-17 min: 95% B; 17.1-20 min: 50% B | A gradient is used to elute a wide range of potential impurities and ensure the target analyte elutes with a good peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A small volume minimizes potential for peak overload. |

| UV Detection | 254 nm | Nitroaromatic compounds typically exhibit strong absorbance at or near this wavelength.[9][10] A PDA detector can be used to determine the optimal wavelength. |

| Run Time | 20 minutes | Sufficient time to elute the analyte and any late-eluting impurities. |

Visualization: HPLC Workflow

Caption: HPLC-UV method workflow for 3-Bromo-4-nitro-1,2-thiazole.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle

This method provides confirmatory identification and sensitive quantification of 3-Bromo-4-nitro-1,2-thiazole. The sample is injected into a heated inlet where it is vaporized and transferred onto a capillary column. The analyte is separated based on its boiling point and interaction with the stationary phase. Eluting compounds are ionized (typically by Electron Ionization - EI), and the resulting fragments are separated by their mass-to-charge ratio (m/z), providing a unique mass spectrum for identification.

Instrumentation and Materials

-

GC-MS System: A system with a split/splitless injector, a capillary GC column, and a mass selective detector.

-

Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent low-bleed, mid-polarity column).

-

Scientist's Note: A DB-5ms column is a robust, general-purpose column suitable for a wide range of semi-volatile compounds. Its low-bleed characteristics are essential for achieving low detection limits in MS.[11]

-

-

Reagents: GC-grade Dichloromethane (DCM), GC-grade Methanol.

-

Reference Standard: Certified 3-Bromo-4-nitro-1,2-thiazole.

Experimental Protocol: GC-MS

Step 1: Standard and Sample Preparation

-

Prepare a Stock Standard (1000 µg/mL) in Methanol as described in the HPLC section.

-

Prepare working standards by diluting the stock with Dichloromethane.

-

Causality: Dichloromethane is a volatile and highly compatible solvent for GC analysis, ensuring efficient sample vaporization in the inlet.

-

-

Prepare the sample by weighing ~100 mg of drug substance, dissolving in 5 mL of Methanol (to ensure solubility), and then diluting to 50 mL with Dichloromethane.

-

Filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.

Step 2: GC-MS Analysis

-

Set up the GC-MS system with the conditions specified in Table 2.

-

Perform a solvent blank injection to verify system cleanliness.

-

Initially, inject a mid-level standard in Full Scan mode to identify the retention time and confirm the mass spectrum of 3-Bromo-4-nitro-1,2-thiazole.

-

For quantitative analysis, switch the MS to Selected Ion Monitoring (SIM) mode using characteristic ions from the full scan spectrum. This dramatically increases sensitivity and selectivity.[7]

-

Inject standards and samples for quantification.

Data Presentation: GC-MS Conditions

| Parameter | Condition | Rationale |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization without causing thermal degradation of the analyte.[12] |

| Injection Mode | Splitless (1 minute purge delay) | Maximizes the transfer of analyte onto the column for trace-level detection. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | Initial 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) | A temperature ramp separates compounds by boiling point; the final hold ensures elution of all components. |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and the MS. |

| Ion Source Temp. | 230 °C | Standard temperature for Electron Ionization (EI). |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |

| Acquisition Mode | Full Scan (m/z 50-400) for identification; SIM for quantification | Full scan provides a complete mass spectrum for identification; SIM provides superior sensitivity.[7] |

Visualization: GC-MS Workflow

Caption: GC-MS confirmatory method workflow.

Method Validation Protocol

Both the HPLC-UV and GC-MS methods must be validated to demonstrate they are fit for their intended purpose.[4] Validation should be performed according to a pre-approved protocol, and the results summarized in a validation report. The core performance parameters to be evaluated are based on ICH Q2(R2) guidelines.[13][14]

Validation Parameters

| Parameter | Purpose | Typical Acceptance Criteria (for Impurity Method) |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., API, other impurities, matrix).[13] | Peak purity analysis (for HPLC-PDA), no interfering peaks at the analyte retention time in blank/placebo, MS confirmation (for GC-MS). |

| Linearity & Range | To show a direct proportional relationship between concentration and instrument response over a specified range.[15] | Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels. |

| Accuracy | To determine the closeness of the test results to the true value, often expressed as percent recovery.[3] | 80-120% recovery of spiked analyte at three concentration levels (e.g., 50%, 100%, 150% of the target concentration). |

| Precision | - Repeatability (Intra-assay): Precision over a short time with the same analyst and equipment.[15] - Intermediate Precision: Within-lab variations (different days, analysts, equipment). | - Repeatability: RSD ≤ 10% for 6 replicate preparations. - Intermediate Precision: RSD ≤ 15% for combined results from different sets. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically Signal-to-Noise (S/N) ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically S/N ratio of 10:1, with acceptable precision (e.g., RSD ≤ 20%) and accuracy (e.g., 70-130% recovery). |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters (e.g., pH, flow rate, column temp) are slightly varied. RSD of results should remain within limits. |

Conclusion

This application note details two discrete, robust, and scientifically sound methods for the analysis of 3-Bromo-4-nitro-1,2-thiazole. The primary HPLC-UV method is suitable for routine quality control, while the GC-MS method serves as an essential tool for confirmation and trace-level investigation. The causality behind the selection of columns, solvents, and instrumental parameters has been explained to provide a deeper understanding of the method development process. Adherence to the outlined validation protocol will ensure that the chosen method is fit-for-purpose and generates reliable, reproducible data that meets global regulatory expectations.[3]

References

- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.

- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.

- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).

- Spectroscopy Online. (2016). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches.

- TrAC Trends in Analytical Chemistry. (n.d.). Sample preparation in analysis of pharmaceuticals.

- Thurbide Research Group, University of Calgary. Rapid Preparation of Pharmaceutical Samples for Analysis.

- Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.

- BioPharm International. (2020). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.

- Science.gov. (2007). Development of SPME-HPLC methodology for detection of nitroexplosives.

- ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.

- PubMed. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples.

- LCGC. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.

- ResearchGate. (2025). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration | Request PDF.

- Sigma-Aldrich. Developing HPLC Methods.

- PubChemLite. 3-bromo-4-nitro-1,2-thiazole (C3HBrN2O2S).

- U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.

- ResearchGate. GC-MS analysis of nitro compounds. SIM offers sensitivity and specificity for genotoxic impurities with minimal interference from the sample matrix.

- LabRulez GCMS. Nitro compounds Analysis of aromatic and basic compounds.

- Agilent. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.

Sources

- 1. Rapid Preparation of Pharmaceutical Samples for Analysis | Thurbide Research Group | University of Calgary [ucalgary.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 4. database.ich.org [database.ich.org]

- 5. PubChemLite - 3-bromo-4-nitro-1,2-thiazole (C3HBrN2O2S) [pubchemlite.lcsb.uni.lu]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. gcms.labrulez.com [gcms.labrulez.com]

- 12. agilent.com [agilent.com]

- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. biopharminternational.com [biopharminternational.com]

Application Note: 3-Bromo-4-nitro-1,2-thiazole – A High-Reactivity Scaffold for Heterocyclic Library Generation

Topic: Use of 3-Bromo-4-nitro-1,2-thiazole as a Building Block in Organic Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Profile

3-Bromo-4-nitro-1,2-thiazole (CAS: 1989672-78-7) represents a specialized class of "electrophilic building blocks" in medicinal chemistry. Unlike the more common thiazole isomers, the 1,2-thiazole (isothiazole) core offers unique hydrogen-bonding vectors and metabolic stability profiles.

The presence of the nitro group at C-4 and the bromine atom at C-3 creates a highly functionalizable scaffold. The nitro group exerts a strong electron-withdrawing effect (

Chemical Properties Table

| Property | Specification |

| IUPAC Name | 3-Bromo-4-nitroisothiazole |

| Molecular Formula | C |

| Molecular Weight | 208.03 g/mol |

| Appearance | Pale yellow to orange solid |

| Electronic Character | Highly electron-deficient (Electrophilic) |

| Key Reactivity | |

| Storage | 2-8°C, Inert atmosphere (Ar/N |

Reactivity Landscape & Strategic Logic

The synthetic utility of this building block relies on orthogonal functionalization. The C-3 Bromine is the primary "handle" for diversity, while the C-4 Nitro group serves as a "mask" for an amine (for subsequent annulation) or as an activating group to facilitate the C-3 substitution.

Reactivity Map (Graphviz)

The following diagram illustrates the divergent synthetic pathways accessible from this core.

Caption: Divergent synthesis pathways: SNAr allows rapid library expansion, while reduction enables fused-ring formation.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Introduction of amine diversity elements at the C-3 position. Rationale: The C-4 nitro group activates the C-3 bromine towards displacement. The isothiazole ring is sensitive to ring-opening by strong nucleophiles (e.g., hydroxide) at C-5; therefore, non-nucleophilic bases and controlled temperatures are critical.

Materials:

-

3-Bromo-4-nitro-1,2-thiazole (1.0 equiv)[1]

-

Primary or Secondary Amine (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: Anhydrous THF or DMF (for low solubility amines)

Step-by-Step Procedure:

-

Setup: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen.

-

Dissolution: Dissolve 3-Bromo-4-nitro-1,2-thiazole (1.0 mmol) in anhydrous THF (5 mL). Cool to 0°C in an ice bath.

-

Expert Tip: Cooling is essential to prevent competitive ring-opening or attack at C-5.

-

-

Addition: Add DIPEA (2.0 mmol) followed by the dropwise addition of the amine (1.2 mmol).

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[2]

-

Checkpoint: Most aliphatic amines react within 2 hours. Anilines may require heating to 50°C.

-

-

Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over Na

SO

Self-Validating Check:

-

Success: Disappearance of the starting material peak (LC-MS) and appearance of the product mass (M - Br + Amine).

-

Failure Mode: If ring opening occurs, you will observe complex mixtures and loss of the characteristic isothiazole UV signature.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at C-3.

Rationale: Standard Suzuki conditions can be applied, but the electron-deficient nature of the ring makes the oxidative addition facile. However, base sensitivity remains a concern. Use mild bases (K

Materials:

-

3-Bromo-4-nitro-1,2-thiazole (1.0 equiv)[1]

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl

·DCM (5 mol%) -

Base: K

PO -

Solvent: 1,4-Dioxane

Step-by-Step Procedure:

-

Degassing: In a microwave vial, combine the isothiazole, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M) and the aqueous base.

-

Reaction: Heat to 80°C for 4-6 hours (or 100°C for 30 min in microwave).

-

Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Palladium residues.

-

Purification: Concentrate and purify via column chromatography.

Advanced Workflow: Synthesis of Isothiazolo[4,5-b]pyrazines

This workflow demonstrates the use of the scaffold to build fused bicyclic heterocycles, a common strategy in kinase inhibitor design.

Caption: Workflow for converting the 3-bromo-4-nitro scaffold into a fused bicyclic system.

Critical Mechanism Note: Reduction of the nitro group at C-4 yields the 4-amino species. If a suitable electrophile (like an ester introduced at C-3 via SNAr) is present, cyclization often occurs spontaneously or with mild acid catalysis, forming the pyrazine ring.

Safety & Handling Guidelines

| Hazard Category | Risk | Mitigation Strategy |

| Energetic Groups | Nitro compounds can be explosive | Avoid heating dry solids >100°C. Do not distill residues to dryness. |

| Sensitizers | Isothiazoles are potential skin sensitizers | Double-glove (Nitrile). Use a fume hood. |

| Lachrymators | Halogenated heterocycles can be irritating | Handle all solids in a weighing hood. |

References

-

Isothiazole Chemistry Review

- Title: A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.

- Source: Medwin Publishers.

-

URL:[Link]

-

Nucleophilic Aromatic Substitution Mechanisms

-

Compound Data (Grounding)

-

Thiazole/Isothiazole Synthesis

Sources

- 1. PubChemLite - 3-bromo-4-nitro-1,2-thiazole (C3HBrN2O2S) [pubchemlite.lcsb.uni.lu]

- 2. 1989672-78-7|3-Bromo-4-nitro-1,2-thiazole|BLD Pharm [bldpharm.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-Bromo-4-nitrophenol | C6H4BrNO3 | CID 21647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Bromo-1,2,4-thiadiazole | C2HBrN2S | CID 21750338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medwinpublisher.org [medwinpublisher.org]

- 10. books.rsc.org [books.rsc.org]

- 11. thieme-connect.com [thieme-connect.com]

- 12. isothiazole.com [isothiazole.com]

Troubleshooting & Optimization

Technisches Support-Center: Optimierung der Synthese von 3-Brom-4-nitro-1,2-thiazol

Answering in German as requested by the user.

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch dient als zentrale Anlaufstelle zur Fehlerbehebung und Optimierung der Synthese von 3-Brom-4-nitro-1,2-thiazol. Als erfahrener Anwendungswissenschaftler werde ich Sie durch die kritischen Schritte dieses Prozesses führen, die zugrunde liegende Chemie erläutern und evidenzbasierte Lösungen für häufig auftretende Herausforderungen anbieten.

Übersicht über die Synthesestrategie

Die Synthese von 3-Brom-4-nitro-1,2-thiazol wird am rationalsten über einen zweistufigen Prozess erreicht, der eine sorgfältige Kontrolle der Reaktionsbedingungen erfordert, um Ausbeute und Reinheit zu maximieren. Die hier beschriebene primäre Route umfasst:

-

Sandmeyer-Reaktion: Umwandlung von 3-Amino-1,2-thiazol in 3-Brom-1,2-thiazol über eine Diazotierungs- und anschließende Bromierungsreaktion mit Kupfer(I)-bromid.[1][2][3]

-

Elektrophile Nitrierung: Einführung einer Nitrogruppe in die Position 4 des 3-Brom-1,2-thiazol-Rings unter Verwendung eines geeigneten Nitriermittels.

Dieses Handbuch ist in Abschnitte gegliedert, die sich mit spezifischen Problemen befassen, die in jeder dieser Phasen auftreten können.

Teil 1: Fehlerbehebung bei der Sandmeyer-Reaktion

Die Umwandlung einer aromatischen Aminogruppe in ein Bromid über eine Diazoniumsalz-Zwischenstufe ist wirksam, aber anfällig für mehrere Probleme, die die Ausbeute verringern können.[3][4]

FAQ 1: Meine Gesamtausbeute an 3-Brom-1,2-thiazol ist extrem niedrig. Was sind die häufigsten Ursachen?

Niedrige Ausbeuten bei der Sandmeyer-Reaktion sind oft auf drei Hauptfaktoren zurückzuführen: unvollständige Bildung des Diazoniumsalzes, Zersetzung dieses instabilen Zwischenprodukts oder die Bildung von Nebenprodukten während der Bromierung.[4]

-

Unvollständige Diazotierung: Die Umwandlung der Aminogruppe in die Diazoniumgruppe (–N₂⁺) ist entscheidend. Dies erfordert eine sorgfältige Kontrolle von Temperatur und Säuregehalt.

-

Zersetzung des Diazoniumsalzes: Aryldiazoniumsalze sind thermisch instabil und zersetzen sich bei höheren Temperaturen schnell, was zu einer Verringerung der Ausbeute führt.[4] Die Anwesenheit von Wasser kann auch zur Bildung unerwünschter Phenol-Nebenprodukte führen.[1][4]

-

Ineffiziente Bromierung: Die Kupfer(I)-katalysierte Substitution des Diazoniums durch Bromid muss optimiert werden, um eine vollständige Umwandlung zu gewährleisten.

FAQ 2: Wie kann ich sicherstellen, dass die Diazotierung von 3-Amino-1,2-thiazol vollständig ist?

Um eine vollständige Diazotierung zu gewährleisten, müssen Sie die folgenden Parameter streng kontrollieren:

-

Temperaturkontrolle: Halten Sie die Reaktionstemperatur während der Zugabe von Natriumnitrit strikt zwischen 0 und 5 °C.[4] Die Verwendung eines Eis-Salz-Bades ist für eine effektive Kühlung unerlässlich.

-

Saure Bedingungen: Sorgen Sie für eine ausreichend saure Umgebung, typischerweise durch Verwendung von Bromwasserstoffsäure (HBr), um salpetrige Säure in situ zu erzeugen.[4]

-

Langsame Zugabe: Fügen Sie die Natriumnitritlösung langsam und tropfenweise zu der gerührten Lösung des Amins in Säure hinzu.[4] Dies verhindert lokale Überhitzung und eine unkontrollierte Stickstoffentwicklung.

-

Test auf überschüssige salpetrige Säure: Nach Abschluss der Zugabe können Sie mit Stärke-Iodid-Papier auf überschüssige salpetrige Säure testen. Eine positive Reaktion (das Papier färbt sich dunkelblau) zeigt an, dass genügend Reagenz für eine vollständige Diazotierung vorhanden ist.[4]

Workflow-Diagramm: Optimierte Sandmeyer-Reaktion

Bildunterschrift: Workflow für die Sandmeyer-Reaktion zur Synthese von 3-Brom-1,2-thiazol.

Optimierter Protokollvorschlag: Sandmeyer-Reaktion

-

Vorbereitung der Aminlösung: Lösen Sie 3-Amino-1,2-thiazol in 48%iger Bromwasserstoffsäure. Kühlen Sie die Mischung in einem Eis-Salz-Bad unter kräftigem Rühren auf 0–5 °C ab.

-

Vorbereitung der Nitritlösung: Bereiten Sie eine Lösung von Natriumnitrit in deionisiertem Wasser vor und kühlen Sie diese ebenfalls im Eisbad.

-

Diazotierung: Fügen Sie die kalte Natriumnitritlösung tropfenweise zu der gerührten Aminsuspension hinzu. Halten Sie die Temperatur während der gesamten Zugabe strikt zwischen 0 und 5 °C.[4]

-

Vorbereitung der Kupfer(I)-Lösung: Lösen Sie in einem separaten, größeren Kolben Kupfer(I)-bromid in 48%iger Bromwasserstoffsäure und kühlen Sie diese Lösung im Eisbad.

-

Bromierung: Fügen Sie die kalte Diazoniumsalzlösung langsam und vorsichtig zu der gerührten CuBr-Lösung hinzu. Es wird eine heftige Entwicklung von Stickstoffgas beobachtet.[4]

-

Reaktionsabschluss: Lassen Sie die Mischung langsam auf Raumtemperatur erwärmen und erhitzen Sie sie dann vorsichtig (z. B. auf 60–70 °C) für etwa eine Stunde, um die Reaktion zu vervollständigen.

-

Aufarbeitung: Kühlen Sie die Reaktionsmischung ab und extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Diethylether oder Dichlormethan). Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit einer Natriumbicarbonatlösung. Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel am Rotationsverdampfer.

| Parameter | Empfehlung | Begründung |

| Temperatur | 0–5 °C | Minimiert die Zersetzung des thermisch instabilen Diazoniumsalzes.[4] |

| Säure | 48% HBr | Dient als Quelle für H⁺ zur Erzeugung von HNO₂ und als Quelle für Br⁻-Nukleophile.[4] |

| Reihenfolge der Zugabe | Nitrit zu Amin | Ermöglicht eine bessere Temperaturkontrolle und verhindert einen lokalen Überschuss an Nitrit.[4] |

| Katalysator | CuBr | Kupfer(I) ist entscheidend für den Elektronentransfer, der die radikalische Substitution initiiert.[1] |

Teil 2: Fehlerbehebung bei der elektrophilen Nitrierung

Die Nitrierung von 3-Brom-1,2-thiazol stellt eine Herausforderung in Bezug auf die Regioselektivität dar. Das Bromatom ist ein dektivierender, aber ortho-, para-dirigierender Substituent. Im Thiazolring konkurrieren die Positionen 4 und 5 um die elektrophile Substitution.

FAQ 3: Bei der Nitrierung von 3-Brom-1,2-thiazol erhalte ich ein Gemisch von Isomeren. Wie kann ich die Bildung des gewünschten 4-Nitro-Isomers maximieren?

Die Bildung von Isomerengemischen ist bei der Nitrierung substituierter Heterocyclen häufig.[5][6] Die Steuerung der Regioselektivität hängt stark von den Reaktionsbedingungen ab.

-

Sterische Hinderung: Die Position 5 ist oft sterisch zugänglicher als die Position 4, was die Bildung des 5-Nitro-Isomers begünstigen kann.

-

Elektronische Effekte: Die elektronische Natur des Thiazolrings und der Einfluss des Bromsubstituenten bestimmen die relative Reaktivität der Positionen 4 und 5.

-

Nitriermittel: Die Wahl des Nitriermittels und des Lösungsmittels kann das Verhältnis der Produkte erheblich beeinflussen. Stärkere Nitriermittel können die Selektivität verringern.

Diagramm: Problem der Regioselektivität

Bildunterschrift: Konkurrierende Reaktionswege bei der Nitrierung von 3-Brom-1,2-thiazol.

FAQ 4: Welche Nitrierbedingungen sind am besten geeignet, um die Zersetzung des Ausgangsmaterials zu vermeiden?

3-Brom-1,2-thiazol ist ein relativ elektronenarmer Heterocyclus, der aggressive Nitrierbedingungen erfordert, aber auch empfindlich auf Zersetzung reagiert.

-

Milde Bedingungen zuerst testen: Beginnen Sie mit milderen Bedingungen, wie z. B. konzentrierter Salpetersäure in Essigsäureanhydrid, bevor Sie zu stärkeren Säuremischungen übergehen.[7]

-

Temperaturkontrolle: Führen Sie die Reaktion bei niedrigen Temperaturen (z. B. 0–10 °C) durch, um die Reaktionsgeschwindigkeit zu kontrollieren und Nebenreaktionen wie Oxidation oder Zersetzung zu minimieren.

-

Reaktionszeit: Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC), um eine übermäßige Reaktionszeit zu vermeiden, die zur Zersetzung des Produkts führen kann.

Optimierter Protokollvorschlag: Nitrierung

-

Vorbereitung: Kühlen Sie eine Mischung aus rauchender Salpetersäure und konzentrierter Schwefelsäure in einem Eisbad auf 0–10 °C ab.

-

Zugabe: Fügen Sie das 3-Brom-1,2-thiazol langsam und tropfenweise zu der kalten Säuremischung hinzu, wobei die Temperatur unter 10 °C gehalten wird.

-

Reaktion: Rühren Sie die Mischung für eine festgelegte Zeit bei niedriger Temperatur (z. B. 1–2 Stunden) und überwachen Sie den Fortschritt mittels DC.

-

Aufarbeitung: Gießen Sie die Reaktionsmischung vorsichtig auf zerstoßenes Eis. Das feste Produkt sollte ausfallen.

-

Isolierung und Reinigung: Filtrieren Sie den Niederschlag ab und waschen Sie ihn gründlich mit kaltem Wasser, um restliche Säure zu entfernen. Das Rohprodukt ist wahrscheinlich ein Gemisch von Isomeren und erfordert eine sorgfältige Reinigung. Die Reinigung kann durch Säulenchromatographie über Kieselgel oder durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol) erfolgen.[8]

| Nitriermittel | Typische Bedingungen | Vorteile/Nachteile |

| HNO₃ / H₂SO₄ | 0–10 °C | Vorteil: Stark und effektiv für deaktivierte Ringe. Nachteil: Geringe Selektivität, hohes Zersetzungsrisiko. |

| HNO₃ / Essigsäureanhydrid | 0–25 °C | Vorteil: Milder, kann die Selektivität verbessern.[7] Nachteil: Möglicherweise nicht reaktiv genug. |

| KNO₃ / H₂SO₄ | 20–30 °C | Vorteil: Einfach zu handhabende Reagenzien.[5] Nachteil: Ähnliche Probleme wie bei HNO₃/H₂SO₄. |

Referenzen

-

Benchchem. (n.d.). Technical Support Center: Optimizing the Sandmeyer Reaction for 3'-Bromoacetophenone Synthesis. Benchchem.

-

ResearchGate. (n.d.). Optimization of the reaction conditions for the direct bromination of 4- nitrobenzonitrile (1a) a. ResearchGate.

-

Weaver, J. (n.d.). Optimizing the reaction conditions for the anti-Markovnikov hydrobromination of alkenes. Proceedings of the West Virginia Academy of Science.

-

ResearchGate. (n.d.). Optimization of the Bromination Reaction. ResearchGate.

-

ResearchGate. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. ResearchGate.

-

Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot. r/Chempros.

-

(n.d.). IV. Bromination and Nitration of Some Monosubstituted Thiazoles.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis.

-

Wikipedia. (n.d.). Sandmeyer reaction.

-

(n.d.). synthesis of azetidinone derivatives of 2-amino-5- nitrothiazole and their medicinal importance.

-

Google Patents. (n.d.). DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole.

-

(2007, December 20). New insights into the bromination reaction for a series of alkenes--a computational study.

-

PubChem. (n.d.). 3-bromo-4-nitro-1,2-thiazole (C3HBrN2O2S).

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

-

Canadian Science Publishing. (n.d.). THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES.

-

PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review.

-

(2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.

-

Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles.

-

Khan Academy. (n.d.). Sandmeyer reaction (video).

-

ACS Publications. (2004, October 26). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.

-

Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.

-

BLDpharm. (n.d.). 1989672-78-7|3-Bromo-4-nitro-1,2-thiazole.

-

(2018, January 25). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).

-

(n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.

-

ResearchGate. (n.d.). (PDF) Bromination of 2-Thiazolylhydrazones.

-

(2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

-

Chemistry LibreTexts. (2023, January 22). Replacement of the Aromatic Primary Amino Group by Hydrogen.

-

ResearchGate. (n.d.). Synthesis of enantiomerically pure thiazole‐containing amino acids.

-

Google Patents. (n.d.). US4269985A - Process for the preparation of 2-amino-5-nitrothiazole.

-

Thieme. (n.d.). An Efficient Reagent for the Direct Synthesis of 2-Amino-5-nitrothiazole-Based Antimicrobial Agents.

-

Taylor & Francis. (2020, December 6). Review of the synthesis and biological activity of thiazoles.

-

MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

-

Google Patents. (2014, January 8). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

-

PubMed. (2017, June 2). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

Side-reaction analysis in the preparation of 3-Bromo-4-nitro-1,2-thiazole

Introduction: The synthesis of 3-Bromo-4-nitro-1,2-thiazole is a critical step in the development of various pharmacologically active agents and advanced materials. The most common and effective synthetic route proceeds via a Sandmeyer reaction, starting from 3-amino-4-nitro-1,2-thiazole. This process, while robust, is highly sensitive to reaction conditions and prone to several competing side-reactions that can significantly impact yield and purity.

This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated analytical protocols to help you identify, mitigate, and resolve common issues encountered during this synthesis. Our focus is on the causality behind experimental choices to empower you with the expertise to optimize your reaction outcomes.

Part 1: Proposed Synthetic Pathway and Key Mechanisms

The transformation of 3-amino-4-nitro-1,2-thiazole to 3-Bromo-4-nitro-1,2-thiazole is a two-stage process occurring in a single pot:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid (typically HBr in this case).[1][2] This reaction must be performed at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.[3]

-

Sandmeyer Reaction: The diazonium group is subsequently replaced by a bromine atom. This substitution is a radical-nucleophilic aromatic substitution catalyzed by a copper(I) salt, typically copper(I) bromide (CuBr).[4][5][6]

Below is a diagram illustrating the primary reaction pathway.

Caption: Competing reaction pathways for the diazonium intermediate.

The following table summarizes these issues and their solutions.

| Issue Observed | Potential Side-Product | Probable Cause(s) | Recommended Solution(s) |

| Significant hydroxylated impurity peak | 3-Hydroxy-4-nitro-1,2-thiazole | 1. Reaction temperature too high (> 5 °C), accelerating hydrolysis. 2. Slow Sandmeyer reaction allowing water to compete as a nucleophile. | 1. Maintain strict temperature control (0-5 °C) throughout diazotization and addition to the copper catalyst. 2. Ensure the CuBr catalyst is active and used in sufficient quantity. |

| Presence of starting material | 3-Amino-4-nitro-1,2-thiazole | Incomplete diazotization. | 1. Ensure slow, portion-wise addition of sodium nitrite solution. 2. Verify the stoichiometry and quality of NaNO₂ and HBr. 3. Allow sufficient stirring time (20-30 min) after NaNO₂ addition before proceeding. |

| Peak corresponding to loss of the amino/bromo group | 4-Nitro-1,2-thiazole | Protodeamination (reduction of the diazonium group). | 1. Avoid sources of reducing agents. 2. Use high-purity reagents. Some protocols for similar reactions use a small amount of hypophosphorous acid to control radical reactions, but excess can promote this side-product. [4] |

| Intense red/brown coloration and high MW impurities | Azo-coupled dimers | The diazonium salt (electrophile) couples with unreacted 3-amino-4-nitro-1,2-thiazole (nucleophile). [5] | 1. This is a direct consequence of incomplete diazotization. Ensure the amine is fully converted to the diazonium salt before the temperature is allowed to rise. 2. Add the diazonium salt solution to the CuBr catalyst, not the other way around. |

Q2: I'm observing a significant amount of a hydroxylated impurity (3-Hydroxy-4-nitro-1,2-thiazole). How can I prevent this?

A2: The formation of a phenolic byproduct is a classic side-reaction in Sandmeyer chemistry and is almost always caused by excessive temperature. The diazonium salt is thermally unstable and will readily react with water, the solvent, to produce a phenol.

Causality: The C-N bond of the diazonium salt is susceptible to nucleophilic attack. While the copper-catalyzed bromide substitution is the desired pathway, increasing the thermal energy of the system provides the activation energy needed for the competing (and undesired) reaction with water.

Preventative Measures:

-

Strict Temperature Control: Use an ice/salt bath to maintain the reaction temperature between 0-5 °C during the entire diazotization and subsequent addition to the CuBr solution.

-

Reagent Quality: Ensure your CuBr is active. Old or poorly stored CuBr may have oxidized to Cu(II), which is less effective as a catalyst, slowing the desired Sandmeyer reaction and giving the hydrolysis side-reaction more time to occur. [7]* Concentration: Running the reaction in a more concentrated acid medium can sometimes suppress hydrolysis by reducing the activity of water.

Q3: My reaction mixture turned a dark red color and I've isolated a high molecular weight, colored impurity. What is it?

A3: This strongly indicates the formation of an azo dye. Azo compounds are formed when the electrophilic diazonium salt couples with an electron-rich aromatic ring. In this case, the most likely coupling partner is the unreacted starting material, 3-amino-4-nitro-1,2-thiazole, which is highly activated.

Causality: This side-reaction is a direct result of incomplete diazotization. If unreacted amine is present when the diazonium salt is formed, they will react. This is especially problematic if the temperature is allowed to rise, as the coupling reaction rate increases.

Preventative Measures:

-

Ensure Complete Diazotization: The most critical step is to ensure all the starting amine has been converted to the diazonium salt before proceeding. This can be verified by using starch-iodide paper to test for the presence of excess nitrous acid after the NaNO₂ addition is complete. A positive test (blue-black color) indicates that all the amine has reacted.

-

Order of Addition: Always add the cold diazonium salt solution slowly to the solution/slurry of the copper(I) bromide catalyst. This ensures that the diazonium salt immediately encounters the catalyst for the Sandmeyer reaction, minimizing its opportunity to react with any trace unreacted amine.

Part 3: Analytical Workflow for Purity Assessment

To effectively troubleshoot, a reliable analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for monitoring this reaction, as it can separate the starting material, product, and key impurities.

Caption: Standard analytical workflow for reaction mixture analysis.

Experimental Protocol: HPLC-UV Analysis

This protocol provides a robust starting point for method development.

-

Sample Preparation:

-

Carefully quench a small aliquot (e.g., 0.1 mL) of the reaction mixture in 10 mL of an ice-cold 50:50 acetonitrile/water solution.

-

Vortex thoroughly.

-

Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

-

-

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm and 310 nm.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (Re-equilibration)

-

-

Data Presentation: Expected Compound Characteristics

The following table provides an estimation of elution order and UV characteristics. Actual retention times will vary based on the specific system and column used.

| Compound | Expected Retention Time (Relative) | Key Structural Features |

| 3-Amino-4-nitro-1,2-thiazole | Early eluting | Polar amino group |

| 3-Hydroxy-4-nitro-1,2-thiazole | Early-to-mid eluting | Polar hydroxyl group |

| 4-Nitro-1,2-thiazole | Mid eluting | Less polar than above |

| 3-Bromo-4-nitro-1,2-thiazole | Late eluting | Non-polar bromo group |

| Azo-Coupled Dimer | Very late eluting or retained | High molecular weight, non-polar |

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature control for the diazotization and Sandmeyer steps? A1: The optimal and most critical temperature range is 0-5 °C. Temperatures below 0 °C can cause the reaction to become sluggish and may lead to freezing of aqueous solutions. Temperatures above 5 °C drastically increase the rate of diazonium salt decomposition to the phenolic byproduct and promote azo coupling. [3] Q2: How critical is the quality of the sodium nitrite and copper(I) bromide? A2: It is extremely critical. Sodium nitrite should be a fine, dry powder. Clumped or discolored NaNO₂ may have absorbed moisture and decomposed, leading to incorrect stoichiometry and incomplete diazotization. Copper(I) bromide should be off-white to light green; a significant blue or dark green coloration indicates oxidation to Cu(II), which is a poor catalyst for this reaction and will lead to lower yields and more side-products. [7] Q3: What are the best practices for quenching the reaction and working up the product? A3: The reaction should be quenched by pouring it slowly into a vigorously stirred beaker of ice water. This dissipates any heat and dilutes the corrosive acid. The crude product often precipitates or can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane after neutralizing the excess acid with a base such as sodium bicarbonate. Be cautious during neutralization as significant CO₂ evolution will occur.

References

- U.S. Environmental Protection Agency. (n.d.).

- Wikipedia. (2024). Sandmeyer reaction.

- Ganapathi, K., & Kulkarni, K. S. (1953). Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 38(1), 45-52.

- Master Organic Chemistry. (2018, December 3).

- Shaheen, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1-22.

- Organic Chemistry Portal. (n.d.).

- NileRed. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube.

- ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.

- BenchChem. (n.d.).

- Schmidt, T. C., & Haderlein, S. B. (2006). Nitroaromatics, Environmental Analysis of. Wiley Online Library.

- Organic Chemistry Portal. (n.d.).

- Chemistry LibreTexts. (2019, June 5). 14.

- Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid.

- Barua, P., et al. (2020). 2-Arylazo-5-aryl-1,3,4-thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(19), 4479.

Sources

- 1. Diazotisation [organic-chemistry.org]

- 2. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 3. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic Sandmeyer Bromination [organic-chemistry.org]

Technical Support Center: Enhancing the Solubility of 3-Bromo-4-nitro-1,2-thiazole for Biological Assays

The journey of a novel compound from the bench to a potential therapeutic is often fraught with challenges. One of the most common, yet critical, hurdles is ensuring adequate solubility in biological assays. Poor solubility can lead to a cascade of issues, including underestimated potency, inconsistent data, and even false-negative results, ultimately masking the true potential of a promising molecule.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the solubility of challenging compounds like 3-Bromo-4-nitro-1,2-thiazole.

Frequently Asked Questions & Troubleshooting Guides

Q1: I have a new compound, 3-Bromo-4-nitro-1,2-thiazole, and I'm unsure about its solubility. Where do I start?

A1: For a novel compound like 3-Bromo-4-nitro-1,2-thiazole, where experimental solubility data may not be readily available[3][4], a systematic approach is crucial. The first step is to prepare a concentrated stock solution in a strong, water-miscible organic solvent.[5]

Initial Steps:

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for initial stock solution preparation in drug discovery.[5][6] It is compatible with most high-throughput screening and in vitro assays.

-

Stock Concentration: Aim for a high, but reasonable, stock concentration, typically in the range of 10-20 mM. It's important to note that not all compounds will be soluble even in DMSO at these concentrations.[2]

-

Visual Inspection: After dissolving the compound, visually inspect the solution for any undissolved particles. If the solution is not clear, gentle warming or sonication can be attempted. However, be cautious as heat can degrade some compounds.

Q2: What is the recommended solvent for preparing a stock solution of a poorly soluble compound?

A2: Dimethyl sulfoxide (DMSO) is the industry standard for preparing stock solutions of poorly soluble compounds for biological assays.[6][7][8] Its strong solubilizing power and miscibility with water make it an ideal choice.[9]

Key Considerations for DMSO Stock Solutions:

-

Purity: Always use high-purity, anhydrous DMSO (cell culture grade) to avoid introducing contaminants or water, which can affect compound solubility and stability.

-

Storage: Store DMSO stock solutions at -20°C or -80°C to minimize degradation. However, be aware that freeze-thaw cycles can lead to compound precipitation for some molecules.[2] It is often recommended to aliquot the stock solution into smaller, single-use volumes.

-

Water Absorption: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. This can decrease its solubilizing power over time. Ensure vials are tightly sealed.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a very common problem and occurs when the final concentration of DMSO is too low to maintain the compound in solution in the aqueous environment.[5][10] This is a matter of exceeding the compound's kinetic solubility.

Troubleshooting Steps:

-

Reduce the Final Concentration: The simplest solution is to test lower final concentrations of 3-Bromo-4-nitro-1,2-thiazole in your assay.

-

Modify the Dilution Protocol: Instead of a large, single dilution step, try a serial dilution approach. It is preferable to mix the DMSO stock dilutions directly with the assay media, as the components in the media (like proteins and lipids) can help maintain solubility.[11]

-

Increase the Co-solvent Percentage: If your assay can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5% or 1% for some cell lines) might be sufficient to keep the compound dissolved.[5][12] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

-

Use a Different Co-solvent: If DMSO is not effective or is causing cellular toxicity, consider other water-miscible organic solvents.[5]

Q4: What are cosolvents, and how can they help with solubility?

A4: Cosolvents are organic solvents that are miscible with water and are used to increase the solubility of poorly soluble substances by reducing the polarity of the aqueous solvent system.[13][14]

Commonly Used Cosolvents in Biological Assays:

-

Ethanol: A polar solvent that can be effective for many compounds.[15]

-

Polyethylene Glycols (PEGs): Particularly PEG 300 and PEG 400, are often used in formulation development.

-

Propylene Glycol (PG): Another commonly used cosolvent.[15]